N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine
Description
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine is a pyrazole-based compound featuring a nitro group at position 4, a methyl-substituted amine at position 3, and a 3-(trifluoromethyl)phenylsulfonyl group at position 1. Its molecular formula is C₁₁H₉F₃N₄O₄S, with a molecular weight of 350.28 g/mol . The nitro group at position 4 may serve as a reactive site for further chemical modifications.
Properties
IUPAC Name |
N-methyl-4-nitro-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O4S/c1-15-10-9(18(19)20)6-17(16-10)23(21,22)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVFXSKCARCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route starts with the preparation of the trifluoromethylated pyrazole derivative through the reaction of hydrazines with 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thiazolidinone ring’s electrophilic carbonyl group (C4=O) and conjugated methylidene system (C5) are primary sites for nucleophilic attacks.
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Reaction with Amines : The methylidene group undergoes condensation with primary amines to form Schiff base derivatives. For example, reactions with hydrazine hydrate yield hydrazone analogs, as observed in structurally similar thiazolidinones .
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Thiol Addition : The exocyclic double bond (C5=C) reacts with thiols (e.g., thioglycolic acid) under mild conditions to form thioether adducts, enhancing solubility for pharmacological applications .
Key Reaction Pathway :
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions due to its α,β-unsaturated carbonyl system:
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Azide Cycloaddition : Reacts with sodium azide in ethanol to generate tetrazole-fused derivatives, a reaction leveraged to enhance antimicrobial activity .
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Ring-Opening with Nucleophiles : Treatment with strong nucleophiles (e.g., hydroxide ions) cleaves the thiazolidinone ring, producing sulfhydryl intermediates that can re-cyclize under acidic conditions .
Example :
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolidinone derivative | NaN₃, EtOH, 80°C | Tetrazole-thiazolidinone hybrid | 65–78 |
Redox Reactions
The nitro group (-NO₂) at the 5-position undergoes selective reduction:
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Catalytic Hydrogenation : Using Pd/C and H₂, the nitro group is reduced to an amine (-NH₂), forming (5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-aminophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one . This product serves as a precursor for further functionalization .
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Oxidation of Sulfur Centers : The sulfanylidene (-S-) moiety oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents (e.g., H₂O₂/AcOH), altering electronic properties and bioactivity.
Mechanistic Insight :
Substitution Reactions
The 4-chlorophenylsulfanyl group undergoes nucleophilic aromatic substitution (NAS):
Scientific Research Applications
Medicinal Chemistry Applications
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various conditions.
Anti-inflammatory Agents
Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further studies in anti-inflammatory drug development .
Agrochemical Applications
The compound's sulfonamide moiety suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against pests and fungi, making this compound suitable for agrochemical formulations aimed at crop protection .
Data Table: Summary of Research Findings
Case Study 1: Anti-inflammatory Activity
A study published in Molecules assessed various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds with similar structures to this compound demonstrated reduced inflammation markers in cellular models, suggesting a pathway for therapeutic applications in chronic inflammatory diseases .
Case Study 2: Agrochemical Efficacy
In a patent application, researchers described the synthesis of pyrazole-based fungicides that included similar structural motifs to this compound. Field trials indicated that these compounds effectively controlled fungal pathogens in crops, showcasing their potential as environmentally friendly agricultural chemicals .
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the pyrazole core but differ in substituent patterns and functional groups. Key differences are summarized in Table 1.
Table 1: Structural Comparison with Analogous Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine | C₁₁H₉F₃N₄O₄S | 350.28 | -NO₂ (C4), -N(CH₃) (C3), -SO₂-C₆H₄-CF₃ (C1) | Nitro, sulfonamide, trifluoromethyl |
| 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide | C₁₈H₁₆F₃N₃O₂S | 419.40 | -SO₂-C₆H₄-CH₃ (C4), -CH₂-C₆H₄-CF₃ (C1) | Sulfonamide, trifluoromethyl, benzyl |
| 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | C₁₀H₈F₃N₃ | 227.19 | -NH₂ (C3), -C₆H₄-CF₃ (C5) | Amine, trifluoromethyl |
| 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine | C₉H₁₄N₄O₃ | 242.24 | -NO₂ (C4), -N(CH₃) (C1), -CH₂-(tetrahydrofuran-2-yl) (C3) | Nitro, ether |
| 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | -NH₂ (C4), -CF₃ (C3), -C₂H₅ (C1) | Amine, trifluoromethyl, ethyl |
Key Differences and Implications
Sulfonyl Group vs. Benzyl or Amine Substituents
- The target compound’s sulfonyl group (-SO₂-) at position 1 (linked to a trifluoromethylphenyl ring) distinguishes it from analogs like 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (amine at C3) . Sulfonyl groups improve binding to hydrophobic pockets in enzymes or receptors, enhancing target selectivity .
- In contrast, 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide replaces the sulfonyl-phenyl linkage with a benzyl group, reducing steric hindrance but possibly decreasing metabolic stability .
Nitro Group Position and Reactivity The nitro group at position 4 in the target compound is absent in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, which instead has an amine at C4 .
Trifluoromethyl Group Impact
- The 3-(trifluoromethyl)phenyl moiety is shared with 4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine . This group enhances lipophilicity (logP) and resistance to oxidative metabolism, a common strategy in drug design to improve bioavailability .
Substituent Effects on Solubility
- The tetrahydrofuran (THF)-methyl group in 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine introduces an oxygen atom, improving water solubility compared to the target compound’s hydrophobic sulfonyl group .
Biological Activity
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine, also known by its CAS number 318517-46-3, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the nitro and trifluoromethyl groups, which are critical for its biological activity. The specific synthetic pathways can vary, but they often leverage established methods in medicinal chemistry to ensure high yields and purity .
Antibacterial Properties
Research indicates that compounds similar to N-methyl-4-nitro derivatives exhibit significant antibacterial activity. For instance, studies have shown that various substituted pyrazoles demonstrate potent effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
A comparative analysis of antibacterial activity revealed:
| Compound Type | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Substituted Pyrazoles | High | Moderate |
| Nitro-containing Pyrazoles | Enhanced | Variable |
The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of DNA replication .
Neurotoxicity Studies
In neurotoxicity assessments, compounds structurally related to N-methyl-4-nitro have been evaluated for their interaction with monoamine oxidase (MAO) enzymes. For instance, certain analogs were found to be substrates for MAO-B, indicating a potential link between their structure and neurotoxic effects . This suggests that while some derivatives may exhibit therapeutic benefits, others could pose risks depending on their metabolic pathways.
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of a series of pyrazole derivatives, including N-methyl-4-nitro variants. The results demonstrated that these compounds could inhibit bacterial growth at low concentrations, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics .
Case Study 2: Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of similar compounds revealed that specific structural modifications could enhance or mitigate toxicity. The study highlighted the importance of the trifluoromethyl group in modulating the interaction with MAO-B and its subsequent neurotoxic effects .
Q & A
Q. How to design structure-activity relationship (SAR) studies for exploring structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
